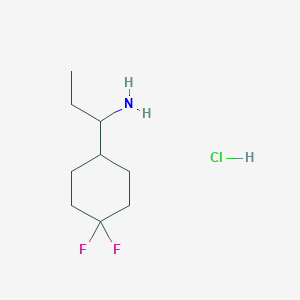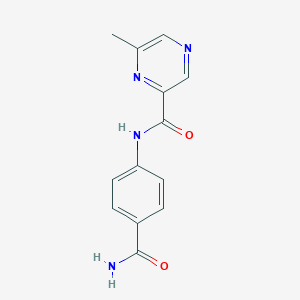
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a highly selective inhibitor of JAK3, which is a key player in the immune system.
作用机制
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathway of several cytokines involved in immune cell activation, proliferation, and differentiation. By inhibiting JAK3, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in immune cell activation and proliferation, which in turn reduces inflammation and tissue damage.
生化和生理效应
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to have a significant impact on the immune system. In animal models, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the number of activated T cells and B cells, as well as the production of pro-inflammatory cytokines. In patients with rheumatoid arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the signs and symptoms of the disease, as well as slow the progression of joint damage. In patients with psoriatic arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to improve joint symptoms and skin lesions. In patients with ulcerative colitis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to induce and maintain clinical remission.
实验室实验的优点和局限性
One advantage of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its high selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients. One limitation of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its potential to increase the risk of infections due to its immunosuppressive effects. Another limitation is its potential to cause liver toxicity, which requires careful monitoring in patients.
未来方向
There are several future directions for research on N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide. One direction is to explore its potential in other autoimmune and inflammatory diseases, such as systemic lupus erythematosus and type 1 diabetes. Another direction is to investigate the optimal dosing and duration of treatment to achieve the best therapeutic outcomes while minimizing the risk of side effects. Finally, there is a need to develop biomarkers that can predict the response to N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide and monitor its efficacy and safety in patients.
合成方法
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylpyrazine-3,5-dicarboxylic acid with 4-aminobenzamide followed by carbamoylation using phosgene. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown promising results in patients with rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-6-15-7-11(16-8)13(19)17-10-4-2-9(3-5-10)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUONAQTEFIVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

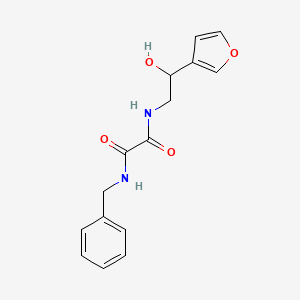
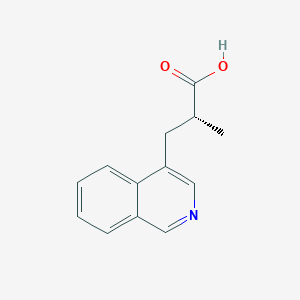
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)
![3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile](/img/structure/B2590660.png)
![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)
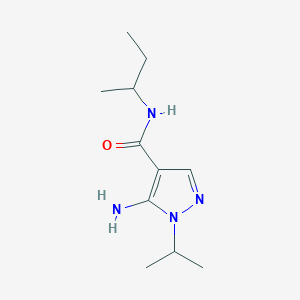
![1-(Azepan-1-yl)-2-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2590665.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide](/img/structure/B2590666.png)
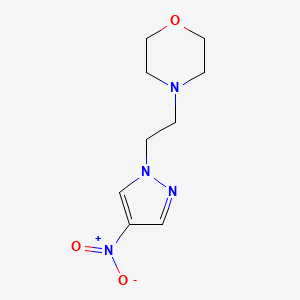
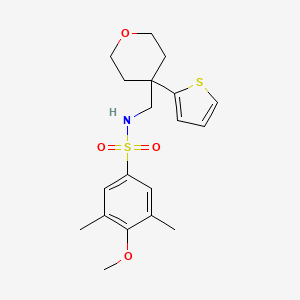
![(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide](/img/structure/B2590670.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
